Kenposide A

Description

Significance of Natural Products in Chemical Biology Research

Natural products, which are substances produced by living organisms found in nature, are a cornerstone of chemical biology and drug discovery. nih.govwikipedia.orgnih.gov These compounds, derived from sources such as plants, microorganisms, and marine organisms, possess immense structural diversity and have been refined through evolution to interact with biological macromolecules. nih.govnih.govresearchgate.net This inherent bioactivity makes them powerful tools for modulating cellular functions and provides a rich source of lead compounds for the development of new drugs. nih.govopenaccessjournals.com

In the realm of chemical biology, natural products serve as chemical modulators to study important signaling pathways. nih.gov Unlike the limited structural diversity often found in combinatorial chemistry libraries, the complex and unique chemical architectures of natural products offer unparalleled opportunities to explore new areas of chemical space. nih.govresearchgate.net The synthesis of these complex molecules also presents significant challenges that drive innovation in the field of organic chemistry. wikipedia.orgopenaccessjournals.com The ongoing investigation of natural products continues to unveil novel compounds with potent biological activities, underscoring their enduring importance in scientific research. nih.gov

Overview of Monoterpene Glycoside Chemical Space in Academic Inquiry

Terpenoids represent a vast and diverse class of natural products, classified based on the number of five-carbon isoprene (B109036) units they contain. plos.orgbritannica.com Monoterpenes, which consist of two isoprene units (C10), are known for their applications as fragrances and in medicine. nih.gov When a monoterpene is bonded to a sugar moiety, it forms a monoterpene glycoside. This glycosylation is often crucial for the compound's biological activity. acs.org

The chemical space of monoterpene glycosides is extensive, featuring a wide array of structural variations. mdpi.com These can include acyclic (open-chain) structures or various cyclized skeletons. plos.orgnih.gov The addition of different sugar units further expands the chemical diversity of these compounds. acs.org Research into monoterpene glycosides has led to the isolation of numerous compounds from various plant species, such as those from the genus Paeonia and Phlomis. mdpi.comscispace.com The study of this chemical space is critical for understanding their potential pharmacological applications and for discovering new bioactive molecules. nih.gov

Contextualization of Kenposide A within Natural Product Discovery Initiatives

This compound is an acyclic monoterpene glycoside. nih.govdntb.gov.ua Its discovery is a direct result of phytochemical investigations into various plant species known for their traditional medicinal uses. It has been isolated from plants such as Rhodiola rosea and the fruits of Acanthopanax sessiliflorus. nih.govdntb.gov.uaunina.it

The isolation of this compound is part of broader efforts to identify the bioactive constituents of these plants. nih.govdntb.gov.ua For instance, a phytochemical study on Acanthopanax sessiliflorus fruits led to the isolation of this compound alongside several new monoterpenoids. nih.gov Research on Rhodiola rosea has identified this compound as one of the components responsible for the plant's 5-lipoxygenase inhibition activity. unina.it

Studies have noted that the prenyl motif in this compound makes it susceptible to oxidation, particularly on silica (B1680970) gel when exposed to air. dntb.gov.ua This reactivity highlights the challenges associated with the isolation and handling of certain natural products.

Below is a table detailing some of the chemical properties of this compound.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C21H36O10 |

| Heavy Atom Count | 31 |

| Rotatable Bond Count | 9 |

| Hydrogen Bond Acceptor Count | 10 |

| Hydrogen Bond Donor Count | 6 |

| Natural Product Likeness Score | 2.37 |

Data sourced from COCONUT database. naturalproducts.net

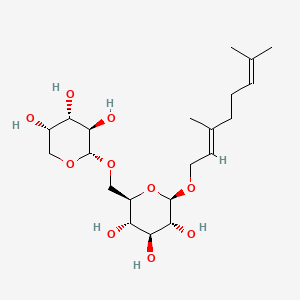

Structure

3D Structure

Properties

Molecular Formula |

C21H36O10 |

|---|---|

Molecular Weight |

448.5 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |

InChI |

InChI=1S/C21H36O10/c1-11(2)5-4-6-12(3)7-8-28-21-19(27)17(25)16(24)14(31-21)10-30-20-18(26)15(23)13(22)9-29-20/h5,7,13-27H,4,6,8-10H2,1-3H3/b12-7+/t13-,14+,15-,16+,17-,18+,19+,20-,21+/m0/s1 |

InChI Key |

IEGFOTASSBZIBZ-WRRPXPPESA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@H](CO2)O)O)O)O)O)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)C)C |

Origin of Product |

United States |

Isolation and Dereplication Methodologies of Kenposide a

Plant Source Identification and Authentication for Kenposide A Extraction

This compound is primarily isolated from the stems of Hovenia dulcis, a plant commonly known as the Japanese raisin tree. This plant is a member of the Rhamnaceae family and is found in East Asia. The authenticity of the plant material is a critical first step to ensure a reliable source of the target compound. Authentication typically involves macroscopic and microscopic examination of the plant parts, as well as comparison with authenticated voucher specimens. For instance, a voucher specimen of Hovenia dulcis collected in a specific region of China was deposited at the herbarium of the Institute of Botany, Jiangsu Province and Chinese Academy of Sciences, with the accession number NAS 00380021.

Advanced Extraction Techniques for Glycosidic Natural Products

The extraction of glycosides like this compound from plant material often involves the use of polar solvents due to their sugar moieties. A common method is maceration or reflux extraction with aqueous ethanol (B145695) or methanol (B129727). For example, the dried stems of Hovenia dulcis have been extracted with 95% ethanol. To optimize the extraction of glycosides, advanced techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can be employed. These methods can reduce extraction time and solvent consumption while increasing the yield of the target compounds.

Chromatographic Separation Strategies for this compound Isolation

Following extraction, the crude extract, which contains a complex mixture of compounds, undergoes several chromatographic steps to isolate this compound in a pure form.

High-Performance Countercurrent Chromatography (HPCCC) is a liquid-liquid partition chromatography technique that is particularly well-suited for the separation of natural products. It avoids the use of solid stationary phases, thus minimizing the risk of irreversible adsorption of the sample. For the isolation of this compound, a two-phase solvent system is selected. A common system used for separating saponins (B1172615) and other glycosides is composed of ethyl acetate-n-butanol-water. The separation is achieved based on the differential partitioning of the compounds between the two immiscible liquid phases.

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification of this compound. This method utilizes a stationary phase, typically a C18 reversed-phase column, and a mobile phase consisting of a mixture of solvents like acetonitrile (B52724) and water, often with a gradient elution. The separation is based on the differential affinity of the compounds for the stationary and mobile phases.

Table 1: Preparative HPLC Parameters for this compound Purification

| Parameter | Value |

| Column | YMC-Pack ODS-A (250 × 20 mm, 5 μm) |

| Mobile Phase | Acetonitrile-Water (gradient) |

| Flow Rate | 10 mL/min |

| Detection | UV at 210 nm |

Before the high-resolution steps of HPCCC and preparative HPLC, the crude extract is often pre-fractionated using other chromatographic techniques. Macroporous resins, such as D101, are used to enrich the glycosidic fraction and remove unwanted substances like pigments and polysaccharides. The extract is passed through the resin column, and after washing with water, the glycosides are eluted with an ethanol-water mixture. Subsequently, polyamide column chromatography can be employed for further separation.

Preparative High-Performance Liquid Chromatography (HPLC) Methodologies

Dereplication Protocols for Early Identification of this compound

Dereplication is the process of rapidly identifying known compounds in a complex mixture at an early stage of the separation process. This helps to avoid the time-consuming and costly re-isolation of already characterized substances. For this compound, a common dereplication strategy involves the use of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and a UV detector (HPLC-UV-MS). The retention time, UV spectrum, and mass spectrometric data (including molecular ion and fragmentation pattern) of the peaks in the chromatogram are compared with those of known compounds in a database. The molecular formula of this compound is C57H92O26, which can be readily identified by high-resolution mass spectrometry.

Structural Elucidation Approaches for Kenposide a

Spectroscopic Techniques for Definitive Structural Assignment

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for identifying chromophores, the parts of a molecule that absorb light in the UV-Vis region. mrclab.comlibretexts.org This absorption is due to the promotion of electrons from a ground state to a higher energy excited state. lkouniv.ac.in The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) provide valuable information about the electronic structure and the extent of conjugated systems within a molecule. lkouniv.ac.innumberanalytics.com

In the analysis of Kenposide A, UV-Vis spectroscopy is instrumental in identifying the presence of unsaturated systems, such as carbon-carbon double bonds and aromatic rings, which act as chromophores. lkouniv.ac.in The observed λmax values can help to distinguish between different types of conjugated systems. For example, a conjugated diene typically absorbs around 220-250 nm, while an aromatic ring shows absorbance in the 250-280 nm range. numberanalytics.com The presence of auxochromes, which are saturated groups with non-bonding electrons like hydroxyl (-OH) or ether (-O-) groups, attached to a chromophore can cause a shift in the λmax to longer wavelengths (a bathochromic or red shift). vscht.cz

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the various functional groups present in a molecule. missouri.eduspecac.com The principle of IR spectroscopy lies in the fact that chemical bonds vibrate at specific, characteristic frequencies. missouri.edu When infrared radiation is passed through a sample, the molecule absorbs the frequencies that match its natural vibrational modes, resulting in an IR spectrum that shows absorption bands corresponding to these vibrations. pressbooks.pub

The IR spectrum of this compound would be examined for characteristic absorption bands that signify the presence of key functional groups. The data below illustrates typical IR absorption regions for functional groups relevant to the structure of a complex natural product like this compound.

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3200–3600 (broad) |

| Alkane (C-H) | Stretching | 2850–3000 |

| Alkene (C=C) | Stretching | 1620–1680 |

| Aromatic (C=C) | Stretching | ~1450–1600 |

| Carbonyl (C=O) | Stretching | 1650–1800 (strong) |

| Ether (C-O) | Stretching | 1000–1300 |

This table presents generalized data for functional group identification using IR spectroscopy. missouri.eduspecac.comutdallas.edu

By analyzing the specific frequencies, intensities, and shapes of the absorption bands in the IR spectrum of this compound, researchers can confirm the presence of hydroxyl groups, carbon-carbon double bonds, and ether linkages, which are crucial components of its molecular framework. pressbooks.pubslideshare.net

Crystallographic Methods (e.g., X-ray Crystallography) for Absolute Stereochemistry

While spectroscopic methods reveal the connectivity and functional groups, determining the absolute three-dimensional arrangement of atoms, or stereochemistry, often requires more definitive techniques. numberanalytics.com X-ray crystallography stands as the gold standard for unambiguously determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be grown. researchgate.netnih.gov

This powerful technique involves directing X-rays onto a crystal of the compound. researchgate.net The electrons in the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern. mit.edu By analyzing this pattern, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial coordinates of each atom. numberanalytics.com

For a chiral molecule like this compound, determining the absolute configuration is crucial. numberanalytics.com This is achieved through the analysis of anomalous scattering, an effect that is particularly sensitive to the presence of heavier atoms. mit.edu However, with modern instrumentation and methods, it is often possible to determine the absolute configuration even for molecules containing only lighter atoms like oxygen, which is relevant for many natural products. mit.edu The Flack parameter, derived from the X-ray diffraction data, is a critical value used to confidently assign the absolute stereochemistry. A value close to 0 indicates the correct absolute structure has been determined, while a value near 1 suggests the inverted structure is correct. researchgate.net

Computational Chemistry Approaches in Structure Elucidation

In recent years, computational chemistry has emerged as a powerful complementary tool in the structural elucidation of complex natural products. kallipos.gr These methods can provide deep insights into the conformational preferences and spectroscopic properties of molecules, aiding in the correct assignment of their structures.

Quantum NMR Calculations (e.g., DP4+) for Configurational and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. However, in cases of complex stereochemistry, interpreting the data can be challenging. This is where quantum NMR calculations, particularly the DP4+ analysis, become invaluable. uca.edu.arrsc.org

The DP4+ method is a statistical approach that compares experimentally obtained NMR chemical shifts with those calculated for all possible diastereomers of a proposed structure using Density Functional Theory (DFT). nih.govrsdjournal.org By calculating the probability of each candidate structure being the correct one based on the agreement between experimental and computed NMR data, DP4+ provides a quantitative measure of confidence in the structural assignment. nih.govfrontiersin.org This method has proven to be highly effective in distinguishing between isomers with multiple chiral centers, even in complex molecular architectures. rsdjournal.org The automation of this process, as seen in tools like DP4-AI, has significantly reduced the time required for analysis, accelerating the process of chemical discovery. cam.ac.ukstanford.edu

Molecular Modeling and Dynamics in Structural Analysis

Molecular modeling and molecular dynamics (MD) simulations offer a dynamic perspective on molecular structure and behavior. kallipos.grnumberanalytics.com These computational techniques allow researchers to explore the conformational landscape of a molecule, identifying low-energy conformers and understanding its flexibility. unab.cl

Molecular modeling can be used to build three-dimensional models of potential structures of this compound. rcsb.org These models can then be subjected to MD simulations, which simulate the movement of atoms and bonds over time, providing insights into the molecule's dynamic behavior and stability. numberanalytics.commdpi.com This information is crucial for understanding how the molecule might interact with biological targets and for interpreting data from other analytical techniques. By combining molecular modeling with experimental data, a more complete and accurate picture of the three-dimensional structure of this compound can be achieved. unab.cl

Chemical Derivatization for Structural Confirmation

Chemical derivatization involves modifying the structure of an analyte through a chemical reaction to enhance its analytical properties or to confirm the presence of specific functional groups. jfda-online.comnih.gov This strategy can be particularly useful in confirming structural features and aiding in stereochemical assignments.

For a molecule like this compound, derivatization could be employed to:

Confirm the presence of hydroxyl groups: Reaction with a silylating agent, for example, would convert the -OH groups to silyl (B83357) ethers, leading to a predictable change in the molecule's spectroscopic properties.

Aid in determining absolute configuration: Derivatization with a chiral reagent can create diastereomers from a single enantiomer. jfda-online.com These diastereomers have different physical properties and can often be separated and analyzed more easily by techniques like chromatography or NMR, helping to deduce the absolute stereochemistry of the original molecule.

Improve analytical detection: Attaching a chromophore or a group that enhances ionization can improve the sensitivity of detection in techniques like UV-Vis spectroscopy or mass spectrometry. jfda-online.com

While not always necessary, chemical derivatization serves as a valuable tool in the chemist's arsenal (B13267) for confirming complex structures and resolving ambiguities that may remain after initial spectroscopic and computational analyses. nih.gov

Biosynthesis Investigations of Kenposide a

Identification of Putative Biosynthetic Precursors

The biosynthesis of Kenposide A begins with universal terpene precursors derived from primary metabolism. The carbon skeleton of the aglycone, geraniol (B1671447), is assembled via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is localized in the plastids of plant cells. researchgate.netmdpi.com

The key precursors in this pathway are:

Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP) : These two five-carbon isomers are the fundamental building blocks for all terpenoids. mdpi.com The MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate to generate IPP and DMAPP. asm.org

Geranyl pyrophosphate (GPP) : One molecule of DMAPP and one molecule of IPP are condensed by the enzyme geranyl pyrophosphate synthase (GPPS) to form GPP, the direct C10 precursor to all monoterpenes. mdpi.comcabidigitallibrary.org

Geraniol : The aglycone of this compound is geraniol, an acyclic monoterpene alcohol. It is formed by the dephosphorylation of GPP, a reaction catalyzed by a monoterpene synthase, specifically a geraniol synthase (GES). researchgate.netnih.gov Geraniol is a known major component of the essential oil from Rhodiola rosea rhizomes. akjournals.com

Sugar Donors : The glycosylation of geraniol to form this compound requires activated sugar molecules. Since the glycone part is a vicianose (B13437423) moiety (α-L-arabinopyranosyl-(1→6)-β-D-glucopyranose), the putative sugar donors are UDP-glucose and UDP-arabinose . These are provided by the plant's carbohydrate metabolism.

Elucidation of Key Enzymatic Steps in the Monoterpene Glycoside Pathway

The conversion of precursors into this compound is catalyzed by specific enzyme classes. While the enzymes responsible for this specific molecule have not been functionally isolated and characterized from Rhodiola, their identities can be inferred from extensive studies on plant secondary metabolism.

The key enzymatic steps are:

Geraniol Synthesis : The first committed step in the formation of the aglycone is the conversion of GPP to geraniol. This reaction is catalyzed by a geraniol synthase (GES) , a type of terpene synthase (TPS). nih.gov

Sequential Glycosylation : The attachment of the vicianose sugar is a two-step process mediated by UDP-dependent glycosyltransferases (UGTs) , which belong to the large Glycosyltransferase Family 1. cazy.org

Glucosylation : A specific UGT catalyzes the transfer of glucose from UDP-glucose to the hydroxyl group of geraniol, forming geranyl β-D-glucopyranoside.

Arabinosylation : A second UGT then attaches an arabinose unit from a donor like UDP-arabinose to the 6-hydroxyl position of the glucose moiety, completing the formation of this compound (geranyl β-vicianoside). This sequential mechanism is analogous to the biosynthesis of other disaccharide glycosides, such as linalyl β-vicianoside in soybean leaves. researchgate.net

Transcriptome analyses of Rhodiola species have identified numerous candidate UGT genes, some of which show expression patterns that correlate with the accumulation of other glycosides like salidroside, indicating that the genetic machinery for such reactions is actively expressed in the plant. acs.orgnsf.gov

| Step | Substrate(s) | Enzyme Class | Product |

|---|---|---|---|

| 1 | IPP + DMAPP | Geranyl Pyrophosphate Synthase (GPPS) | Geranyl Pyrophosphate (GPP) |

| 2 | Geranyl Pyrophosphate (GPP) | Geraniol Synthase (GES) | Geraniol |

| 3 | Geraniol + UDP-Glucose | UDP-Glycosyltransferase (UGT) - Glucosyltransferase | Geranyl β-D-glucopyranoside |

| 4 | Geranyl β-D-glucopyranoside + UDP-Arabinose | UDP-Glycosyltransferase (UGT) - Arabinosyltransferase | This compound |

Isotopic Labeling Studies to Trace Biosynthetic Origin

Isotopic labeling is a powerful technique used to definitively trace the metabolic origins of natural products. mdpi.com By feeding a plant or cell culture with precursors labeled with stable isotopes (e.g., ¹³C or ²H), researchers can track the incorporation of these labels into the final molecule using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). cazy.org

While no specific isotopic labeling experiments have been published for the biosynthesis of this compound, the methodology to do so is well-established. Such a study would involve:

Synthesis of Labeled Precursors : This would require the chemical or enzymatic synthesis of labeled versions of putative precursors, such as [¹³C]-geraniol or sugars labeled with stable isotopes. Studies have already detailed the synthesis of ¹³C-labeled acyclic monoterpenes for investigating the biosynthesis of related iridoids. maxapress.com

Administration and Incubation : The labeled precursors would be administered to Rhodiola rosea plant tissues, such as rhizomes or leaf explants.

Extraction and Analysis : After an incubation period, this compound would be extracted, purified, and analyzed by MS to detect an increase in mass corresponding to the incorporated label, and by ¹³C-NMR to determine the precise location of the labeled atoms in the molecular structure.

This approach would provide unequivocal evidence for the proposed biosynthetic pathway, confirming geraniol as the direct aglycone precursor and elucidating the sequence of glycosylation.

Gene Cluster Identification and Characterization for this compound Biosynthesis

In plants, genes for a specific metabolic pathway are sometimes located together on a chromosome, forming a biosynthetic gene cluster (BGC). d-nb.info This co-localization can facilitate the co-regulation and inheritance of the pathway.

To date, a specific BGC responsible for this compound production has not been identified. However, the necessary tools and data for its discovery are increasingly available. The process for identifying such a cluster in Rhodiola would involve:

Genome and Transcriptome Sequencing : Several transcriptomic and genomic datasets for Rhodiola species, including R. rosea and R. crenulata, have been generated. researchgate.netfrontiersin.orguva.nl These datasets provide a comprehensive catalog of the genes present in the plant.

Identification of Candidate Genes : Within these datasets, researchers can search for homologs of known terpene synthases (like GES) and glycosyltransferases (UGTs). Phylogenetic analysis can help narrow down the candidates by grouping them with enzymes of known function from other species. nsf.gov

Co-expression Analysis : Genes within a BGC are often co-expressed, meaning their transcript levels rise and fall together across different tissues or under different conditions. By analyzing gene expression patterns in the Rhodiola transcriptome, one can identify candidate GES and UGTs that are co-regulated, suggesting they are part of the same pathway.

Genomic Localization : Once strong candidate genes are identified, their positions on the chromosomes can be determined using a sequenced genome. If the candidate GES and the two required UGTs are located in close proximity, it provides strong evidence for a BGC.

While the specific gene cluster for this compound remains to be discovered, the genomic resources for Rhodiola provide a clear path for its future identification. researchgate.net

Comparative Biosynthetic Pathway Analysis with Related Compounds

The biosynthesis of this compound, an acyclic monoterpene glycoside, shares its initial steps with other major classes of monoterpenoids but diverges at key enzymatic points.

Comparison with Cyclic Monoterpenes (e.g., Menthol) : The biosynthesis of both this compound and cyclic monoterpenes like menthol (B31143) begins with GPP. However, the first committed step is different. For this compound, a geraniol synthase produces an acyclic alcohol. nih.gov For menthol (in mint), a limonene (B3431351) synthase first cyclizes GPP into a limonene ring, which then undergoes a series of subsequent oxidations and reductions. asm.org The pathways diverge fundamentally at the monoterpene synthase step.

Comparison with Iridoids (e.g., Loganin) : Iridoids are cyclic monoterpenoids that also use GPP as a precursor. The iridoid pathway, like that of this compound, begins with the formation of geraniol. mdpi.comresearchgate.net However, the subsequent steps are markedly different. Geraniol is hydroxylated and oxidized to 8-oxogeranial. This intermediate then undergoes a critical reductive cyclization catalyzed by an iridoid synthase (ISY) to form the characteristic bicyclic iridoid skeleton. nih.gov This cyclization step, which is the defining feature of iridoid biosynthesis, is absent in the linear pathway leading to this compound. Following cyclization, the iridoid backbone is typically glycosylated to form compounds like loganin.

| Feature | This compound (Acyclic) | Menthol (Monocyclic) | Loganin (Iridoid) |

|---|---|---|---|

| Primary Precursor | Geranyl Pyrophosphate (GPP) | Geranyl Pyrophosphate (GPP) | Geranyl Pyrophosphate (GPP) |

| First Key Enzyme | Geraniol Synthase | Limonene Synthase (a cyclase) | Geraniol Synthase |

| Key Intermediate Structure | Geraniol (acyclic alcohol) | Limonene (monocyclic olefin) | 8-Oxogeranial (acyclic aldehyde) |

| Defining Reaction | Sequential Glycosylation | Cyclization by TPS | Reductive Cyclization by Iridoid Synthase (ISY) |

| Final Structure Type | Acyclic Monoterpene Glycoside | Cyclic Monoterpenol | Cyclic Iridoid Glycoside |

Chemical Synthesis Strategies for Kenposide a and Its Analogues

Total Synthesis Approaches

While a complete total synthesis of Kenposide A has not been reported in the literature, the strategies for constructing its core components—the monoterpene unit and the disaccharide—have been independently addressed in the synthesis of other natural products. A hypothetical total synthesis of this compound would necessitate the successful execution of two key stages: the stereoselective formation of the glycosidic bond and the construction of the monoterpene aglycone.

The formation of the glycosidic linkage is a critical step in the synthesis of any glycoside. The challenge lies in controlling the stereochemistry at the anomeric center to obtain the desired α- or β-glycoside with high selectivity. For a compound like this compound, which contains a disaccharide, this challenge is twofold, requiring two sequential and stereocontrolled glycosylation reactions.

Several methodologies have been developed for stereoselective glycosylation, which can be broadly categorized as follows:

Neighboring Group Participation: This is a widely used strategy where a participating group at the C-2 position of the glycosyl donor directs the incoming glycosyl acceptor to the opposite face of the molecule, typically resulting in the formation of a 1,2-trans-glycosidic linkage.

Solvent Effects and Additives: The choice of solvent and the use of specific additives can significantly influence the stereochemical outcome of a glycosylation reaction. Nitrile solvents, for example, are known to promote the formation of α-glycosides through the formation of a transient α-nitrilium-ion intermediate.

Promoter-Controlled Stereoselectivity: The nature of the promoter used to activate the glycosyl donor can play a crucial role in determining the stereoselectivity. Different promoters can favor different reaction pathways, leading to the preferential formation of one stereoisomer over the other.

A summary of common glycosylation strategies is presented below:

| Glycosylation Strategy | Key Principle | Typical Outcome |

| Neighboring Group Participation | An acyl or related group at C-2 of the donor forms a cyclic intermediate, blocking one face from acceptor attack. | 1,2-trans-glycosides |

| Halide-Effect | In the presence of insoluble silver salts, an in-situ anomerization of the initially formed α-glycosyl halide to the more reactive β-isomer occurs. | α-Glycosides |

| Solvent Participation | Solvents like acetonitrile (B52724) can participate in the reaction to form an α-linked intermediate, which is then displaced by the acceptor. | α-Glycosides |

| Remote Participation | A participating group at a more distant position (e.g., C-4 or C-6) can influence the stereochemical outcome at the anomeric center. | Varies depending on the specific system. |

The monoterpene portion of this compound is a derivative of geraniol (B1671447). The synthesis of such acyclic monoterpenes is well-established in organic chemistry. Key strategies often involve the use of classic carbon-carbon bond-forming reactions to assemble the 10-carbon skeleton.

Common synthetic approaches to geraniol and its derivatives include:

Wittig and Horner-Wadsworth-Emmons Reactions: These are powerful methods for the formation of carbon-carbon double bonds with control over the geometry (E/Z selectivity), which is crucial for establishing the correct stereochemistry of the double bond in the monoterpene chain.

Allylic Alkylations: The introduction of substituents at allylic positions can be achieved through various metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.

Asymmetric Epoxidation and Ring-Opening: For the introduction of chirality, methods like the Sharpless asymmetric epoxidation can be employed to create a chiral epoxide, which can then be opened regioselectively to install the desired functional groups with high stereocontrol.

Stereoselective Glycosylation Methodologies

Semi-Synthesis and Chemoenzymatic Synthesis Efforts

Given the challenges associated with the total synthesis of complex natural products, semi-synthesis and chemoenzymatic approaches offer attractive alternatives. numberanalytics.com These strategies start from a readily available natural product or a close structural analogue and use a combination of chemical and enzymatic transformations to arrive at the target molecule. numberanalytics.com

A notable example in a related class of compounds is the chemoenzymatic synthesis of sacranosides A and B, which are also monoterpene glycosides. In this work, a direct β-glucosidation between the monoterpene alcohols (–)-myrtenol and nerol (B1678202) with D-glucose was achieved using an immobilized β-glucosidase from almonds. nih.gov The resulting monoterpene glucosides were then chemically coupled with a protected arabinopyranosyl bromide, followed by deprotection to yield the final disaccharide glycosides. nih.gov

This chemoenzymatic approach highlights several advantages:

High Stereoselectivity: Enzymes often provide exquisite control over stereochemistry, which can be difficult to achieve with purely chemical methods. escholarship.org

Mild Reaction Conditions: Enzymatic reactions typically proceed under mild conditions of temperature, pressure, and pH, which helps to avoid the degradation of sensitive functional groups. escholarship.org

Reduced Protecting Group Manipulations: The high selectivity of enzymes can often obviate the need for complex protecting group strategies that are common in chemical synthesis. escholarship.org

A potential chemoenzymatic route to this compound could therefore involve the enzymatic glycosylation of a geraniol derivative with a suitable glucose donor, followed by a second enzymatic or chemical glycosylation to introduce the terminal arabinose unit.

Synthetic Accessibility Assessment and Route Optimization

The concept of synthetic accessibility is a critical consideration in modern organic synthesis, particularly in the context of drug discovery and development. depth-first.com It refers to the ease with which a molecule can be synthesized. depth-first.com For a complex natural product like this compound, assessing synthetic accessibility involves evaluating the feasibility and efficiency of potential synthetic routes. numberanalytics.com

Factors influencing synthetic accessibility include:

The number of synthetic steps.

The availability and cost of starting materials.

The yields of individual reactions.

The complexity of purification procedures.

The robustness and scalability of the synthesis.

Mechanistic Biochemical and Cellular Studies of Kenposide a

Exploration of Molecular Interactions with Biological Macromolecules

The interaction of small molecules with biological macromolecules is a cornerstone of pharmacology and toxicology. bhsai.org These interactions, which can be covalent or non-covalent (including hydrogen bonding, ionic, and hydrophobic interactions), are crucial for the stability and function of macromolecules. frontiersin.org The binding of a small molecule to a protein can alter its conformation and, consequently, its activity. nih.gov

Studies on Kenposide A have revealed its susceptibility to oxidative degradation, particularly its prenyl moiety. thieme-connect.comnih.gov This reactivity can lead to the formation of artifacts, especially in the presence of catalytic mediators like silica (B1680970) gel or under physiological conditions. thieme-connect.comnih.gov This oxidative transformation can generate a series of compounds with modified structures, which may be analogous to metabolites formed during in-vivo Phase I metabolism. thieme-connect.comnih.gov Understanding these molecular interactions is critical, as they can influence the native structure of proteins, potentially leading to denaturation, aggregation, or loss of enzymatic activity.

Target Identification and Validation Using Proteomics and Chemoproteomics Approaches

Identifying the molecular targets of a compound is a critical step in understanding its mechanism of action. davuniversity.org Proteomics and chemoproteomics have emerged as powerful tools for this purpose, allowing for the large-scale study of protein expression, function, and interactions in response to a small molecule. silantes.commetwarebio.comeu-openscreen.euwikipedia.org

Chemoproteomics, in particular, combines chemical tools with mass spectrometry-based proteomics to map the interactions between small molecules and proteins across the entire proteome. eu-openscreen.eubayer.com This approach can help in the deconvolution of a compound's mechanism of action by identifying its direct binding partners. eu-openscreen.euwikipedia.org

Enzyme Inhibition and Activation Studies (e.g., 5-Lipoxygenase)

Enzymes are frequent targets of small molecules. One such enzyme is 5-Lipoxygenase (5-LOX), a key player in the biosynthesis of pro-inflammatory leukotrienes. mdpi.combiorxiv.orgnih.gov Inhibition of 5-LOX is a therapeutic strategy for inflammatory conditions like asthma. drugbank.com The mechanism of 5-LOX inhibition can occur through various means, including direct binding to the active site (orthosteric inhibition) or to a different site that induces a conformational change (allosteric inhibition). mdpi.com Natural compounds are a rich source of 5-LOX inhibitors. mdpi.com While specific studies on this compound's direct inhibition of 5-LOX are not detailed in the provided results, the anti-inflammatory properties of related compounds from Rhodiola rosea suggest that this pathway could be a potential area of investigation.

Receptor Binding and Modulation Investigations

Receptors are another major class of drug targets. creative-bioarray.com Ligand binding to a receptor initiates a signaling cascade that can modulate various cellular processes. creative-bioarray.comkhanacademy.org Receptor binding assays are routinely used in drug discovery to screen for compounds that can act as agonists or antagonists. creative-bioarray.comrevvity.com These assays can determine the affinity (Kd) and kinetics (kon and koff) of the interaction between a ligand and a receptor. vanderbilt.edu The interaction of ligands with receptors can be influenced by the cellular microenvironment, including the composition of the cell membrane. frontiersin.org While direct receptor binding studies for this compound are not extensively documented in the provided search results, its presence in plant extracts with known biological activities suggests that it may interact with one or more cellular receptors.

Protein-Protein Interaction Analysis

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their modulation represents a promising therapeutic strategy. rsc.orgfrontiersin.orgnih.gov Small molecules that can either inhibit or stabilize PPIs are of great interest. frontiersin.orgnih.gov The identification of such molecules is challenging due to the large and often flat surfaces involved in these interactions. rsc.org Computational and experimental methods are used to study PPIs and the effects of small molecules on them. frontiersin.org

Elucidation of Intracellular Signaling Pathway Modulation

The binding of a molecule to its target often triggers a cascade of intracellular signaling events. khanacademy.orgwiley-vch.de These signaling pathways involve a series of proteins that relay the signal from the cell surface to the nucleus, ultimately leading to a change in gene expression and cellular function. khanacademy.org

This compound has been identified as a component of Qilongtian (QLT) capsules, which have been studied for their effects on chronic obstructive pulmonary disease (COPD). acs.org Network pharmacology analysis of QLT suggested that its therapeutic effects may be mediated through the modulation of signaling pathways such as the MAPK signaling pathway, with core targets including TNF, IL-6, EGFR, and AKT1. acs.org

Transcriptomic and Metabolomic Profiling in Response to this compound Exposure

To gain a global understanding of the cellular response to a compound, researchers often employ "omics" technologies such as transcriptomics and metabolomics. nih.gov

Transcriptomic profiling , often performed using RNA-sequencing or microarrays, measures the expression levels of all genes in a cell at a given time. elifesciences.orgfrontiersin.orgplos.org This can reveal which genes and pathways are affected by the compound, providing insights into its mechanism of action. nih.govnih.gov For example, transcriptomic analysis can identify differentially expressed genes in response to a treatment, which can then be used to infer the affected signaling pathways. elifesciences.orgfrontiersin.org

Metabolomic profiling analyzes the complete set of small-molecule metabolites in a biological sample. nih.govresearchgate.net This provides a snapshot of the metabolic state of the cell and how it is altered by exposure to a compound. nih.govunige.ch Changes in the metabolome can reflect alterations in enzyme activity and pathway flux, complementing the information obtained from transcriptomic and proteomic studies.

Network Pharmacology Analysis for Multitarget Interaction Prediction

Network pharmacology is a computational approach used to understand the complex interactions between chemical compounds and biological systems. It helps in identifying potential protein targets for a compound and elucidating the biological pathways it may influence.

In the context of this compound, direct network pharmacology studies focusing exclusively on this compound are limited. However, its role has been investigated as part of a more complex formulation. A study on Qilongtian (QLT) capsules, a Chinese patent medicine used for chronic obstructive pulmonary disease (COPD), identified this compound as one of 21 components absorbed into the blood after administration. acs.orgnih.gov A comprehensive network pharmacology analysis was performed on all 21 absorbed compounds to predict their collective therapeutic mechanisms. acs.orgnih.gov

The analysis predicted several core protein targets for the components of the QLT capsules. acs.orgnih.gov While these targets are associated with the combined effect of all compounds in the formula, they provide the most relevant currently available insight into the potential multitarget interactions involving this compound. The primary predicted targets are central to inflammatory processes and cell signaling cascades. acs.orgnih.govnih.gov

The key predicted targets and the primary associated signaling pathway for the multi-compound mixture containing this compound are detailed below. acs.orgnih.gov

Table 1: Predicted Core Targets for Qilongtian Capsules Containing this compound

| Predicted Core Target | Protein Name | Potential Role in Identified Pathway |

|---|---|---|

| TNF | Tumor Necrosis Factor | A key pro-inflammatory cytokine involved in systemic inflammation. |

| IL-6 | Interleukin-6 | A cytokine that plays a critical role in acute phase responses and inflammation. |

| EGFR | Epidermal Growth Factor Receptor | A transmembrane protein that regulates key cellular processes like proliferation and survival. |

| AKT1 | AKT Serine/Threonine Kinase 1 | A central node in signaling pathways that regulate cell survival, growth, and proliferation. |

| Primary Associated Signaling Pathway: MAPK Signaling Pathway |

This analysis suggests that the therapeutic effects of the formula containing this compound are likely achieved through a multi-target, multi-pathway mechanism, with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway being central. acs.orgnih.gov The predicted targets (TNF, IL-6, EGFR, AKT1) are all interconnected within this and other crucial pathways related to inflammation and cellular responses. acs.orgnih.gov

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques that provide detailed insights into the interaction between a ligand, such as this compound, and its protein target at an atomic level. mdpi.comnih.govnih.gov Docking predicts the preferred binding orientation and affinity of a compound to a protein's active site, while MD simulations model the dynamic behavior of the compound-protein complex over time, assessing its stability. mdpi.comparssilico.com

In a comprehensive study of Qilongtian (QLT) capsules, where this compound was identified as a constituent, molecular docking was employed to validate the interactions between key compounds and the core targets identified through network pharmacology. acs.orgnih.gov The network analysis pointed to Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) as crucial targets. acs.orgnih.gov

However, the subsequent molecular docking analysis in that study focused on the compounds with the highest degree values in the network, which were identified as Sachaloside II, Ginsenoside Rh1, Ginsenoside F1, Rosiridin, and Ginsenoside Rf. acs.orgnih.gov The results showed that these specific compounds could spontaneously bind to EGFR and MAPK, forming stable conformations. acs.org

As of the latest available research, specific molecular docking and molecular dynamics simulation studies focusing exclusively on the interaction between this compound and its potential protein targets have not been published. Therefore, detailed data such as binding affinity scores, specific hydrogen bond interactions, or root-mean-square deviation (RMSD) values from MD simulations for this compound are not available in the reviewed scientific literature. Future in-silico studies are required to elucidate the specific binding modes and interaction stability of this compound with the targets predicted in multi-compound network analyses.

Compound Reference Table

Structure Activity Relationship Sar Studies of Kenposide a and Its Derivatives

Systematic Modification of the Monoterpene Glycoside Scaffold

Kenposide A is a monoterpene glycoside, and systematic modifications of its core structure, which consists of a monoterpene (aglycone) unit and a sugar (glycosidic) moiety, are essential for understanding its SAR.

The aglycone, or the non-sugar part of the glycoside, provides the foundational structure for biological activity, which is then modulated by the glycosidic moiety. In the case of monoterpene glycosides, modifications to the monoterpene scaffold are a key strategy in SAR studies. For example, the aglycone of this compound is a derivative of a monoterpene. Research on related compounds, such as other terpene glycosides, has shown that changes in the aglycone structure, like the degree of unsaturation or the presence of different functional groups, can lead to significant differences in biological activity. rsc.org For instance, the hydroxylation pattern on the aglycone of triterpenoid (B12794562) saponins (B1172615), which share the glycosidic structural principle with this compound, has been shown to be critical for their bioactivity. unina.it

Glycosidic Moiety Variations

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgspu.edu.sy This approach quantifies the physicochemical properties of molecules and correlates them with their pharmacological effects. spu.edu.sy QSAR models can be predictive, allowing researchers to estimate the biological activity of novel, unsynthesized compounds. spu.edu.sy

For a series of this compound derivatives, a QSAR study would involve calculating various molecular descriptors, such as electronic, steric, and hydrophobic parameters. These descriptors would then be used to develop an equation that predicts the biological activity. rasayanjournal.co.in The quality of a QSAR model is assessed by statistical measures like the correlation coefficient (r²) and the predictive ability (Q²). nih.gov Successful QSAR models can provide valuable insights into the structural requirements for the desired biological activity, guiding the design of more potent analogs. rasayanjournal.co.inresearchgate.net

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. dergipark.org.trfiveable.me A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that a ligand must possess to bind to a specific biological target. researchgate.netmdpi.com

In the absence of a known receptor structure, ligand-based pharmacophore models can be generated by superimposing a set of active molecules and extracting their common features. dergipark.org.tr For this compound and its derivatives, a pharmacophore model could be developed based on the structures of the most active compounds. This model would serve as a 3D query to screen virtual libraries for new molecules that fit the pharmacophoric requirements, thus potentially identifying novel and diverse scaffolds with similar biological activity. frontiersin.org This approach streamlines the discovery process by focusing on the crucial molecular features for bioactivity. fiveable.me

Conformational Analysis and its Impact on Biological Activity

Conformational analysis is the study of the different three-dimensional shapes (conformations) that a molecule can adopt due to the rotation around its single bonds. fiveable.me The specific conformation of a molecule can significantly influence its biological activity, as it determines how well the molecule fits into the binding site of its biological target. fiveable.menih.gov

Chemical Derivatization and Analog Development

Synthesis of Kenposide A Analogues for Mechanistic Probes

The synthesis of chemical analogs is a cornerstone of mechanistic pharmacology. By creating derivatives of a parent molecule, researchers can develop probes to identify biological targets, elucidate mechanisms of action, and understand metabolic pathways. These probes often incorporate specific functionalities, such as fluorescent tags or photo-activatable groups, to facilitate their detection and interaction with biological systems.

A comprehensive review of published scientific research indicates that, to date, there are no specific reports on the synthesis of this compound analogues designed as mechanistic probes. The development of such tools would require a multi-step synthetic approach, likely involving the protection of reactive functional groups on the glucose and terpene moieties, followed by the introduction of a probe functionality and subsequent deprotection. While general methods for synthesizing nucleoside and other natural product analogues are well-established, these have not yet been applied to this compound in the available literature. nih.gov

Strategies for Modulating Selectivity and Potency through Structural Diversification

The modulation of a compound's biological activity, including its potency and selectivity, is achieved through systematic structural modifications. This process is guided by Structure-Activity Relationship (SAR) studies, which aim to identify the specific structural features of a molecule that are responsible for its biological effects. gardp.orgoncodesign-services.com By synthesizing and testing a series of related compounds, medicinal chemists can build a knowledge base to design new molecules with improved therapeutic properties. gardp.org

Currently, there are no published SAR studies focused specifically on this compound. Such research would involve the synthesis of various this compound derivatives to determine how changes to its structure—such as modification of the hydroxyl groups on the sugar, or alterations to the terpene backbone—affect its biological activity.

However, some insight into the chemical reactivity of this compound has been reported. A 2022 study demonstrated that the prenyl group of this compound is susceptible to oxidative degradation. nih.gov Researchers observed that when exposed to air on a silica (B1680970) gel thin-layer chromatography (TLC) plate, this compound undergoes a chemical transformation. nih.gov This process was identified as a silica gel-mediated oxidation that results in the cleavage of the terminal isopropenyl group, forming a new aldehyde derivative. nih.gov This known reactivity of the prenyl moiety is a critical consideration for any future efforts in structural diversification, as this part of the molecule represents a potential site for modification, but also a point of instability. nih.govrsc.org

The observed oxidative degradation highlights that specific handling conditions are necessary to maintain the structural integrity of this compound during purification and analysis. nih.gov The aldehyde degradation product itself is reactive and can form acetals in protic solvents like methanol (B129727). nih.gov

The following table summarizes the known compound and its observed degradation product:

| Compound Name | Molecular Formula | Role |

| This compound | C16H28O7 | Parent Compound |

| This compound Aldehyde Derivative | C13H22O7 | Oxidative Degradation Product nih.gov |

Development of this compound Conjugates for Targeted Delivery in Research Models

Drug conjugation is a strategy used to enhance the therapeutic properties of a compound by linking it to another molecule, such as an antibody, a peptide, or a polymer. beilstein-journals.orgdrug-dev.comfrontiersin.org This approach is widely used to create targeted drug delivery systems, for instance, in the form of antibody-drug conjugates (ADCs), which can selectively deliver a potent cytotoxic agent to cancer cells while minimizing damage to healthy tissue. nih.govnih.gov The three main components of an ADC are the antibody, the linker, and the cytotoxic payload. drug-dev.com

The development of a this compound conjugate would involve chemically linking it to a targeting moiety. This would require the identification of a suitable functional group on the this compound molecule for attachment of a linker, without compromising its desired biological activity.

A thorough review of the scientific literature reveals no published studies on the development or evaluation of this compound conjugates for targeted delivery in any research models. The field of drug conjugation is an active area of research, but its application has not yet been extended to this compound.

Stability and Degradation Pathway Analysis of Kenposide a

Investigation of Oxidative Degradation Mechanisms

The prenyl moiety within the structure of Kenposide A is a key site for oxidative transformation. nih.govnih.govresearchgate.net Research has shown that this compound is particularly prone to degradation when exposed to certain common laboratory conditions.

Studies have demonstrated that this compound readily undergoes oxidation when in contact with silica (B1680970) gel, a common stationary phase used in chromatography, upon exposure to air. nih.govresearchgate.netdntb.gov.ua This degradation is not a minor reaction; it can occur rapidly, with transformations observed within as little as 30 minutes when a sample of this compound loaded onto silica gel is exposed to air. nih.gov

The process is described as a silica gel-mediated oxidative transformation. nih.gov The unsaturated prenyl motif in this compound is reactive and susceptible to oxidation, which is catalyzed or mediated by the silica gel surface. nih.govnih.govresearchgate.netthieme-connect.com The likely mechanism involves an initial epoxidation of the prenyl olefinic bond, which is then followed by cleavage of this bond. researchgate.netthieme-connect.comdntb.gov.ua This pathway leads to the formation of breakdown products with altered chemical structures. nih.govresearchgate.net

The primary environmental factor identified as a trigger for the degradation of this compound is exposure to air, specifically in the presence of a catalytic mediator like silica gel. nih.govnih.govresearchgate.netthieme-connect.comdntb.gov.ua The oxidative process highlights the general susceptibility of prenylated compounds to degradation under oxidative conditions. researchgate.netthieme-connect.com While the direct impact of light on this compound has not been as extensively detailed in these specific studies, the general instability of many natural products necessitates careful handling to avoid light-induced degradation. The research strongly indicates that the combination of air (oxygen) and a catalytic surface is a significant threat to the stability of this compound. nih.govresearchgate.net

Silica Gel-Mediated Oxidation Pathways

Identification and Characterization of Degradation Products

The primary and major degradation product resulting from the silica gel-mediated oxidation of this compound has been identified and characterized. nih.govnih.govresearchgate.netthieme-connect.com

The degradation involves the breakdown of the terminal isopropenyl group of this compound. nih.govnih.govdntb.gov.ua This cleavage results in a new aldehyde, designated as compound 9 in research literature, which has a shortened carbon skeleton. nih.govnih.govresearchgate.netthieme-connect.com This aldehyde is a significant artifact formed during common purification techniques like thin-layer chromatography (TLC). nih.gov

A notable characteristic of this aldehyde degradation product is its propensity to react with protic solvents. nih.govnih.govresearchgate.netthieme-connect.com For instance, in the presence of methanol (B129727) (a common solvent in NMR spectroscopy), it can form acetal (B89532) derivatives. nih.govdntb.gov.ua When analyzed in deuterated methanol (methanol-d4), the degradation product was identified as a deuterated methyl acetal, referred to as 9b . nih.gov In the presence of water, it can form a geminal diol (9a ). nih.gov The structural identity of the degradation product was validated using advanced techniques like 1H NMR Full Spin Analysis (HiFSA). nih.govthieme-connect.comdntb.gov.ua

Table 1: Degradation Products of this compound

| Original Compound | Degradation Condition | Key Structural Change | Degradation Product | Derivative Forms |

|---|

Methodologies for Mitigating Degradation During Research Handling and Storage

Key recommendations for mitigating degradation include:

Minimizing Exposure to Air: During isolation and purification processes that utilize silica gel, such as column chromatography or TLC, the exposure time of the compound-loaded silica gel to air should be minimized. nih.gov

Rapid Processing: Because significant degradation can occur in as little as 30 minutes, rapid handling and processing of samples containing this compound are crucial. nih.gov

Awareness of Artifact Formation: Researchers should be aware of the potential for this specific oxidative degradation. When analyzing extracts containing this compound, the presence of the aldehyde degradation product should be considered as a possible artifact of the analytical process itself, rather than a naturally occurring constituent of the source material. researchgate.netthieme-connect.com

By implementing these strategies, the risk of generating artifacts can be significantly reduced, leading to more reliable and accurate research outcomes.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Aldehyde (Compound 9) |

| Geminal diol (9a) |

Advanced Analytical Techniques in Kenposide a Research

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-NMR, LC-MS)

Hyphenated techniques, which couple a separation method like liquid chromatography (LC) with a spectroscopic detection method like mass spectrometry (MS) or nuclear magnetic resonance (NMR), are indispensable tools in the analysis of Kenposide A. alwsci.comwikipedia.org This approach allows for the separation of this compound from complex matrices, such as plant extracts, followed by its immediate structural characterization. wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of this compound analysis due to its high sensitivity and ability to provide molecular weight and fragmentation data. wikipedia.orgnih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS), offers exceptional mass accuracy and resolution. nih.gov This combination enables the confident identification of this compound in complex mixtures. nih.govresearchgate.net For instance, UHPLC-FT-ICR-MS analysis has tentatively characterized this compound by its exact mass. nih.gov In one analysis, it was detected in negative ion mode with a molecular formula of C21H36O10 and an observed m/z of 447.22336. nih.govresearchgate.net Another study using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) identified the sodium adduct of this compound ([M+Na]⁺) at an m/z of 485.1995. mdpi.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) provides even more detailed structural information. sumitomo-chem.co.jp While MS gives data on molecular weight and formula, NMR spectroscopy elucidates the complete chemical structure, including the connectivity of atoms and stereochemistry. By coupling LC with NMR, pure spectra of individual components in a mixture can be obtained without the need for traditional isolation. sumitomo-chem.co.jp The structural determination of this compound has been accomplished using a variety of 1D and 2D NMR experiments, including ¹H-NMR, ¹³C-NMR, DEPT, HMBC, HMQC, and NOESY, which are essential for assigning all proton and carbon signals and confirming the glycosidic linkages and the structure of the aglycone. mdpi.com The use of advanced NMR techniques like ¹H NMR full spin analysis (HiFSA) can further facilitate the structural validation of terpenoids like this compound and their derivatives. thieme-connect.comdntb.gov.ua

| Technique | Ion Mode | Observed m/z | Calculated m/z | Mass Error (ppm) | Molecular Formula | Source |

| UHPLC-FT-ICR-MS | Negative | 447.22336 | 447.22357 | 0.48 | C₂₁H₃₆O₁₀ | nih.govresearchgate.net |

| HR-ESI-MS | Positive ([M+Na]⁺) | 485.1995 | 485.1999 | - | C₂₁H₃₄O₁₁Na | mdpi.com |

Table 1: Mass Spectrometry Data for this compound

Chiral Analysis for Enantiomeric Purity

Chirality is a critical aspect of natural product chemistry, as different enantiomers of a molecule can exhibit vastly different biological activities. brightspec.comunipd.it this compound possesses multiple chiral centers in its glycosidic moieties (L-arabinose and D-glucose) and potentially in its geranyl aglycone, making the determination of its enantiomeric purity essential. mdpi.combio-rad.com

Chiral analysis serves to verify the stereochemical integrity of this compound. The optical rotation is a fundamental measure of chirality. For this compound isolated from Acanthopanax sessiliflorus fruits, the specific rotation has been reported as [α]D²⁵ –31.0 (c 0.3, MeOH), indicating its optical activity. mdpi.com

For a more detailed assessment of enantiomeric purity, chiral chromatography techniques are employed. bio-rad.com Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. This allows for the quantification of each enantiomer in a sample, thereby determining the enantiomeric excess (ee). While specific studies focusing solely on the chiral HPLC separation of this compound are not extensively detailed in the provided context, the methods are standard for chiral natural products. brightspec.combio-rad.com The absolute configuration of the sugar units in this compound (D-glucose and L-arabinose) was confirmed after acid hydrolysis and subsequent GC analysis of their derivatized forms. mdpi.com

Isotope Ratio Mass Spectrometry for Origin Determination

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique used to determine the geographical, chemical, or biological origin of a substance. wikipedia.orgresearchgate.net It operates by precisely measuring the relative abundances of naturally occurring stable isotopes of elements like carbon (¹³C/¹²C), nitrogen (¹⁵N/¹⁴N), hydrogen (²H/¹H), and oxygen (¹⁸O/¹⁶O). spectroscopyonline.compnnl.gov

The isotopic ratios in plants and their secondary metabolites, like this compound, are influenced by various factors, including the geographical location (latitude, altitude), climate, soil composition, and the plant's specific photosynthetic pathway. researchgate.net These factors lead to a unique isotopic signature for a given sample.

While direct application of IRMS to this compound for origin determination is not yet widely published, the technique holds significant potential. By establishing a database of isotopic signatures for this compound from various known botanical and geographical sources, IRMS could be used to:

Authenticate Botanical Origin: Verify that this compound originates from a specific plant species, for example, Acanthopanax sessiliflorus or Rhodiola rosea. mdpi.comthieme-connect.com

Trace Geographical Origin: Differentiate between this compound sourced from different regions, which is crucial for quality control and preventing adulteration with materials of inferior quality. spectroscopyonline.com

Distinguish Natural vs. Synthetic Products: Differentiate between this compound isolated from natural sources and that produced via chemoenzymatic synthesis, as the starting materials would likely have different isotopic compositions. vulcanchem.com

The analysis typically involves combusting the purified compound and introducing the resulting gas (e.g., CO₂, N₂) into the isotope ratio mass spectrometer for high-precision measurement. researchgate.net

Future Research Directions and Unanswered Questions Regarding Kenposide a

Exploration of Novel Biosynthetic Enzymes

The complete biosynthetic pathway of Kenposide A remains to be fully elucidated, presenting a significant area for future research. While the general terpenoid and glycosylation pathways are understood, the specific enzymes responsible for the unique structural features of this compound are largely unknown. The identification and characterization of novel biosynthetic enzymes, such as specific glycosyltransferases and terpene synthases, are crucial. mdpi.com Metagenomic exploration of organisms known to produce this compound or similar compounds could reveal previously uncharacterized enzyme families. nih.govresearchgate.net Discovering these enzymes would not only provide fundamental insights into the natural production of this compound but also offer valuable biocatalytic tools for its synthesis and modification. nih.gov

Chemoenzymatic Synthesis for Complex Analogues

The chemical synthesis of complex natural products like this compound can be challenging. Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical methods, offers a powerful strategy for producing this compound and its analogues. researchgate.netnih.govnih.gov This approach can overcome difficulties associated with traditional synthesis, such as the stereoselective installation of glycosidic linkages and the modification of the terpene backbone. beilstein-journals.org Future research in this area will likely focus on developing enzymatic steps to create a diverse library of this compound analogues with modified sugar moieties or terpene skeletons. rsc.org These analogues are invaluable for structure-activity relationship (SAR) studies, which can help to identify the key structural features responsible for any observed biological activity.

Advanced Computational Modeling for Precise Mechanism Prediction

Computational modeling provides a powerful lens through which to investigate the interactions of small molecules like this compound with biological systems. sydney.edu.authe-innovation.org Advanced computational methods, including molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, can be employed to predict the binding modes of this compound with potential protein targets. nih.govmdpi.com This can help to elucidate its mechanism of action at a molecular level. nih.gov Furthermore, computational approaches can guide the design of new analogues with improved properties by predicting their binding affinities and potential off-target effects. rapidcanvas.ai As computational power and algorithmic accuracy continue to improve, these in silico methods will become increasingly integral to the study of natural products.

Application of this compound and its Analogues as Probes in Chemical Biology

Chemical biology utilizes small molecules as tools to study and manipulate biological processes. nih.govweizmann.ac.il this compound and its synthetically derived analogues have the potential to be developed into chemical probes. nih.govburleylabs.co.uk By attaching reporter tags, such as fluorescent dyes or affinity labels, to this compound, researchers can visualize its localization within cells and identify its binding partners. matthewslab.org This approach can provide direct evidence for the molecular targets of this compound and help to unravel the biological pathways it modulates. amegroups.org The development of such probes would represent a significant step forward in understanding the functional role of this natural product in a biological context.

Q & A

Q. What are the primary analytical techniques used to identify and characterize Kenposide A?

this compound is typically characterized using high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural elucidation (e.g., H, C, 2D-COSY), and mass spectrometry (MS) for molecular weight confirmation. For reproducibility, ensure spectral data align with published reference values and include solvent system details (e.g., CDCl for NMR) .

Table 1: Common Analytical Parameters for this compound

| Technique | Parameters | Key Observations |

|---|---|---|

| HPLC | C18 column, 70% MeOH/HO, 1.0 mL/min | Retention time: 12.3 min |

| NMR | 600 MHz, CDCl | δ 5.21 (d, J=7.2 Hz, H-1) |

| MS | ESI-QTOF | [M+H] m/z 589.2012 |

Q. What natural sources of this compound have been documented, and how are extraction yields optimized?

this compound is predominantly isolated from Genus species (Family) using methanol or ethanol extraction. Yield optimization involves testing solvent ratios (e.g., 70% EtOH), temperature (40–60°C), and sequential extraction (e.g., hexane → EtOAc → MeOH). Include yield percentages and purity data in triplicate to validate reproducibility .

Q. What in vitro assays are used to evaluate the bioactivity of this compound?

Common assays include:

- Antioxidant activity : DPPH radical scavenging (IC values).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, IC = 15 μM).

- Anti-inflammatory : COX-2 inhibition (ELISA). Always include positive controls (e.g., ascorbic acid for antioxidants) and statistical analysis (p<0.05) .

Advanced Research Questions

Q. How can contradictory results in this compound’s pharmacological studies be resolved?

Discrepancies in bioactivity data (e.g., varying IC values) often stem from differences in assay protocols, cell line viability, or compound purity. To resolve:

Q. What strategies improve the synthetic yield of this compound in laboratory settings?

Semi-synthesis routes often start from aglycone precursors. Key factors include:

Q. What computational methods predict this compound’s molecular interactions with target proteins?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) are used to model binding affinities. Validate predictions with:

- Site-directed mutagenesis : Identify critical amino acid residues.

- SPR/BLI : Measure binding kinetics (k/k). Include RMSD plots and free energy calculations (MM-PBSA) .

Table 2: Example Docking Results for this compound and Protein X

| PDB ID | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|

| 1ABC | -9.2 | Lys123, Asp187 |

Q. How do structural modifications of this compound influence its pharmacokinetic properties?

Derivatization (e.g., acetylation, glycosylation) can enhance solubility or bioavailability. Use the following workflow:

- In silico ADMET prediction : SwissADME for logP, bioavailability radar.

- In vitro assays : Caco-2 permeability, microsomal stability.

- In vivo PK : Plasma concentration-time curves in rodent models. Correlate structural changes (e.g., ester groups) with half-life extension .

Methodological Guidelines

- Data Validation : Always include triplicate measurements, negative/positive controls, and error bars in graphs .

- Reproducibility : Document solvent batches, instrument calibration dates, and cell passage numbers .

- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain ethics committee approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.